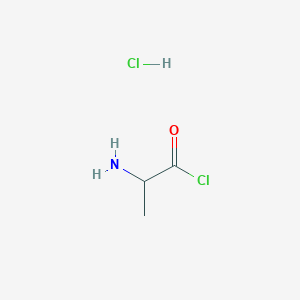
2-Aminopropanoyl chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopropanoyl chloride;hydrochloride is an organic compound that belongs to the class of acyl chlorides. It is a derivative of propanoic acid, where the hydroxyl group is replaced by an amino group and a chloride group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminopropanoyl chloride;hydrochloride can be synthesized through the reaction of propanoic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves the following steps:
Formation of Propanoyl Chloride: Propanoic acid reacts with thionyl chloride (SOCl₂) to form propanoyl chloride.
Amination: The propanoyl chloride is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-aminopropanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction and minimize by-products.
化学反応の分析
Types of Reactions
2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Acylation: It can act as an acylating agent, reacting with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products
Amides: Formed through acylation with amines.
Esters: Formed through reaction with alcohols.
2-Aminopropanoic Acid: Formed through hydrolysis.
科学的研究の応用
2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.
Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.
類似化合物との比較
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the amino group.
Benzoyl Chloride: Contains a benzene ring instead of the propanoic acid backbone.
Chloroacetyl Chloride: Contains a chloro group on the acetyl moiety.
Uniqueness
2-Aminopropanoyl chloride;hydrochloride is unique due to the presence of both an amino group and a chloride group, making it highly reactive and versatile in organic synthesis. Its ability to form amides and other derivatives makes it valuable in various fields of research and industry.
特性
CAS番号 |
57697-28-6 |
|---|---|
分子式 |
C3H7Cl2NO |
分子量 |
144.00 g/mol |
IUPAC名 |
2-aminopropanoyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H |
InChIキー |
NOCRHJOLVFAFED-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


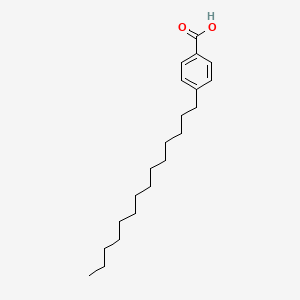
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
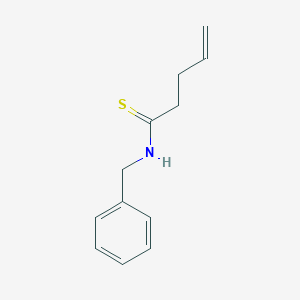

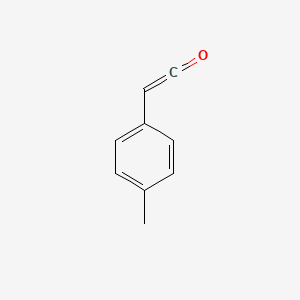
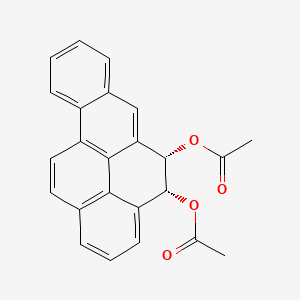

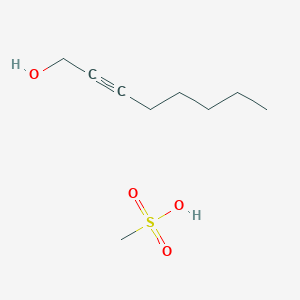
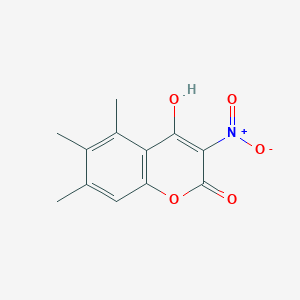
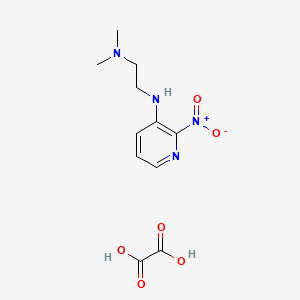
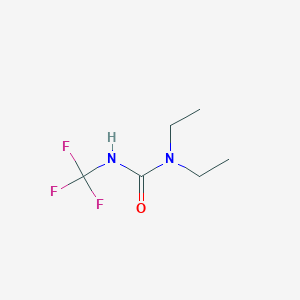
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
